molecular formula C15H21BO4 B1353081 Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 454185-98-9

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B1353081
CAS No.: 454185-98-9
M. Wt: 276.14 g/mol
InChI Key: NBPODFADVLNXKO-UHFFFAOYSA-N
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Description

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester featuring a phenylacetic acid methyl ester backbone and a pinacol-protected boronic acid group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems in pharmaceuticals and materials science. Its stability, solubility in organic solvents, and compatibility with palladium catalysts make it a preferred reagent in synthetic chemistry .

Properties

IUPAC Name

methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPODFADVLNXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459189
Record name Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454185-98-9
Record name Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
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Preparation Methods

Reaction Conditions:

Component Specification
Catalyst Pd(dppf)Cl₂ or Pd(OAc)₂
Ligand 1,1'-Bis(diphenylphosphino)ferrocene
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane or tetrahydrofuran (THF)
Temperature 80–100°C
Reaction Time 12–24 hours

Mechanism :

  • Oxidative addition of Pd⁰ to the aryl bromide.
  • Transmetallation with bis(pinacolato)diboron.
  • Reductive elimination to form the boronic ester.

Yield : 60–75% after purification.

Alternative Synthesis via Esterification

A two-step approach is employed when starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid:

Step 1: Boronation

4-Bromophenylacetic acid undergoes borylation using pinacol borane in the presence of a palladium catalyst.

Step 2: Methyl Ester Formation

Reagents :

  • Thionyl chloride (SOCl₂) for acid chloride formation.
  • Methanol (MeOH) for esterification.

Conditions :

  • Temperature : 0°C (acid chloride) → room temperature (esterification).
  • Yield : 85–90% for esterification.

Optimization Parameters

Critical factors influencing yield and purity:

Parameter Impact
Catalyst Loading 2–5 mol% Pd ensures complete coupling
Moisture Control Anhydrous conditions prevent hydrolysis
Purification Column chromatography (hexane/EtOAc)

Challenges :

  • Boronate ester sensitivity to protic solvents.
  • Competing side reactions in the presence of excess base.

Analytical Validation

Post-synthesis characterization includes:

Industrial-Scale Considerations

For large-scale production:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation.

    Carboxylic Acids: From hydrolysis.

Scientific Research Applications

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product, regenerating the palladium catalyst in the process.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations on the Phenyl Ring

Key Analogs (from ):

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 454185-98-9): The boronate group is at the meta position of the phenyl ring.

Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 859169-20-3): A methyl group is introduced at the ortho position relative to the boronate group.

Comparison :

  • Reactivity : The para-substituted parent compound (target molecule) exhibits higher reactivity in Suzuki couplings due to reduced steric hindrance compared to the ortho-methyl analog .

Functional Group Modifications

Carboxylic Acid Derivative

Compound : 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid ()

  • Key Difference : The methyl ester is replaced by a carboxylic acid.
  • Impact :
    • Solubility : Increased aqueous solubility due to the polar acid group.
    • Reactivity : Less stable under basic conditions, limiting its use in Suzuki reactions compared to the ester .
Methoxy-Substituted Analog

Compound : 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate (CAS 811841-45-9, )

  • Key Difference : A methoxy group is added at the ortho position.
  • Impact: Steric Effects: Increased bulk near the boronate group may hinder coupling efficiency.

Ester Group Variations

Examples :

  • Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate (): Contains an ethyl ester and ether linkage.
  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (): Features a trifluoromethyl group for enhanced electron-withdrawing effects.

Comparison :

Property Target Compound Ethyl Phenoxypropanoate () Trifluoromethyl Analog ()
Molecular Weight 290.14 g/mol 348.23 g/mol 356.14 g/mol
Solubility High in THF Moderate (ether linkage) Low (CF3 hydrophobicity)
Coupling Efficiency High Moderate (steric hindrance) Low (electron withdrawal)

Advantages Over Analogs :

  • Stability : Pinacol boronate esters resist protodeboronation better than unprotected boronic acids .
  • Versatility : Methyl ester balances lipophilicity for membrane permeability in drug candidates .

Biological Activity

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biological targets. The compound has the following properties:

PropertyValue
Molecular Formula C15_{15}H21_{21}B O3_{3}
Molecular Weight 262.11 g/mol
Melting Point 82°C
Purity ≥98.0% (GC)

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in various signaling pathways. In particular:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : Studies have shown that compounds similar to this compound exhibit inhibitory effects on GSK-3β activity. This inhibition can lead to modulation of cellular processes such as glycogen metabolism and cell proliferation .
  • Inflammatory Pathways : The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells .

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties. In a series of experiments:

  • Cell Viability Assays : The compound was tested on various cancer cell lines including breast and prostate cancer cells. Results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM .
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Oxidative Stress Models : In models of oxidative stress-induced neuronal damage (e.g., HT-22 cells), the compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival .
  • Cytotoxicity Studies : Cytotoxicity assays indicated that the compound did not significantly affect cell viability at lower concentrations (up to 10 µM), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Inhibition of Kinases : A study reported that similar boron-containing compounds exhibited IC50_{50} values as low as 8 nM against GSK-3β . This suggests that this compound may have comparable potency.
  • Anti-inflammatory Activity : In BV-2 microglial cells treated with the compound at concentrations of 1 µM and 10 µM showed a significant decrease in inflammatory markers compared to control groups .

Q & A

Q. What spectroscopic methods are essential for characterizing Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?

  • Methodological Answer : Key techniques include 1H/13C NMR to confirm the boronate ester (δ ~1.3 ppm for methyl groups on the dioxaborolane ring) and the acetate moiety (δ ~3.6–3.7 ppm for the methoxy group). IR spectroscopy identifies carbonyl stretches (~1730 cm⁻¹ for the ester) and B–O bonds (~1350 cm⁻¹). Mass spectrometry (ESI/HRMS) verifies molecular weight (e.g., [M+H]+ for C15H19BO4 at ~290.14 g/mol). Cross-reference with published spectra for validation .

Q. What is the standard synthetic route for this compound?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or esterification of pre-functionalized boronate intermediates. For example:

React 4-bromophenylacetic acid with pinacolborane under Pd catalysis to form the boronate ester.

Esterify the carboxylic acid group using methanol and H2SO3.
Intermediate purity is critical; use column chromatography (silica gel, hexane/ethyl acetate) for isolation .

Q. How does moisture sensitivity impact handling and storage?

  • Methodological Answer : The boronate ester is hygroscopic and prone to hydrolysis. Store under inert gas (Ar/N2) at –20°C. For reactions, use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques. Monitor stability via TLC or NMR to detect decomposition (e.g., free boronic acid formation) .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh3)4, PdCl2(dppf), or SPhos-based systems for efficiency.
  • Base Selection : Use Na2CO3 or Cs2CO3 in biphasic systems (toluene/water) to enhance coupling rates.
  • Temperature Control : Perform reactions at 80–100°C with microwave assistance to reduce side products.
  • Purification : Employ preparative HPLC for challenging separations (e.g., removing Pd residues) .

Q. What analytical approaches resolve contradictions in NMR data between batches?

  • Methodological Answer :
  • Deuterated Solvent Consistency : Ensure complete deuteration (e.g., CDCl3) to avoid residual proton signals.
  • X-ray Crystallography : Confirm crystal structure (e.g., dioxaborolane ring geometry) to rule out stereochemical anomalies.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly aromatic protons adjacent to the boronate group .

Q. How are byproducts from esterification or boronate formation minimized?

  • Methodological Answer :
  • Reaction Monitoring : Use in situ FTIR to track esterification progress (disappearance of –COOH stretch).
  • Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during boronate synthesis.
  • Acid Scavengers : Add molecular sieves or triethylamine to absorb HCl byproducts in esterification steps .

Q. What strategies validate the compound’s role in synthesizing quinoline-based inhibitors?

  • Methodological Answer :
  • Stepwise Coupling : Use the boronate as a Suzuki partner with halogenated quinolines. Confirm regioselectivity via NOE NMR.
  • Biological Assay Controls : Compare inhibitor activity with/without the boronate moiety to assess its contribution to binding (e.g., FABP4/5 inhibition studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

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